molecular formula C26H24N2O B13794222 N,N'-[Oxybis(methylene)]bis[N-phenylaniline] CAS No. 57468-27-6

N,N'-[Oxybis(methylene)]bis[N-phenylaniline]

Cat. No.: B13794222
CAS No.: 57468-27-6
M. Wt: 380.5 g/mol
InChI Key: APRDGZRISPKKRL-UHFFFAOYSA-N
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Description

N,N’-[Oxybis(methylene)]bis[N-phenylaniline]: is an organic compound with the molecular formula C₂₆H₂₄N₂O. It is characterized by the presence of two phenylamine groups connected via an oxybis(methylene) bridge. This compound is known for its aromatic structure and the presence of tertiary amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[Oxybis(methylene)]bis[N-phenylaniline] typically involves the reaction of N-phenylaniline with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to form the final product. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods: In industrial settings, the production of N,N’-[Oxybis(methylene)]bis[N-phenylaniline] follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with precise temperature and pressure control.

    Purification: Techniques such as recrystallization or distillation to purify the final product.

    Quality Control: Rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: N,N’-[Oxybis(methylene)]bis[N-phenylaniline] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Nitro or halogenated derivatives.

Scientific Research Applications

N,N’-[Oxybis(methylene)]bis[N-phenylaniline] has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-[Oxybis(methylene)]bis[N-phenylaniline] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes.

    Receptor Binding: Binding to receptors and altering their signaling pathways.

Comparison with Similar Compounds

N,N’-[Oxybis(methylene)]bis[N-phenylaniline] can be compared with other similar compounds, such as:

    N,N’-[Methylenebis(phenylamine)]: Similar structure but lacks the oxybis(methylene) bridge.

    N,N’-[Ethylenebis(phenylamine)]: Contains an ethylene bridge instead of oxybis(methylene).

Uniqueness:

    Structural Features: The presence of the oxybis(methylene) bridge provides unique chemical properties and reactivity.

    Applications: Its specific structure makes it suitable for unique applications in various fields.

Properties

CAS No.

57468-27-6

Molecular Formula

C26H24N2O

Molecular Weight

380.5 g/mol

IUPAC Name

N-phenyl-N-[(N-phenylanilino)methoxymethyl]aniline

InChI

InChI=1S/C26H24N2O/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-29-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2

InChI Key

APRDGZRISPKKRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(COCN(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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